molecular formula C5H9N3S B14192154 N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide CAS No. 923275-66-5

N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide

Cat. No.: B14192154
CAS No.: 923275-66-5
M. Wt: 143.21 g/mol
InChI Key: SWHYBFMMUFFGHM-UHFFFAOYSA-N
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Description

N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the condensation of N-methylhydrazine with a suitable α,β-unsaturated ketone followed by cyclization can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is unique due to the presence of both the N-methyl and carbothioamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

923275-66-5

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

N-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide

InChI

InChI=1S/C5H9N3S/c1-6-5(9)4-2-3-7-8-4/h7H,2-3H2,1H3,(H,6,9)

InChI Key

SWHYBFMMUFFGHM-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=NNCC1

Origin of Product

United States

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